![molecular formula C50H34 B14234802 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene CAS No. 284494-77-5](/img/structure/B14234802.png)
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene is a complex organic compound known for its unique structural properties. This compound features a benzene core substituted with five phenyl groups and an additional phenyl group attached via a phenylethynyl linkage. Its intricate structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the phenyl groups. One common method involves the following steps:
Preparation of the Benzene Core: The benzene core is synthesized through a series of cyclization reactions.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation reactions using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylethynyl Group: The phenylethynyl group is attached through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
科学研究应用
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It is used in the development of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
作用机制
The mechanism of action of 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
相似化合物的比较
Similar Compounds
1,2,3,4,5-pentakis-phenylbenzene: Lacks the phenylethynyl group, resulting in different electronic properties.
1,2,3,4,5-hexakis-phenylbenzene: Contains an additional phenyl group, leading to increased steric hindrance and altered reactivity.
1,2,3,4,5-pentakis-(4-methoxyphenyl)benzene: Substitution with methoxy groups affects the compound’s electronic and steric properties.
Uniqueness
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric characteristics. This makes it particularly valuable in applications requiring specific electronic properties and molecular interactions.
属性
CAS 编号 |
284494-77-5 |
|---|---|
分子式 |
C50H34 |
分子量 |
634.8 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C50H34/c1-7-19-37(20-8-1)31-32-38-33-35-44(36-34-38)50-48(42-27-15-5-16-28-42)46(40-23-11-3-12-24-40)45(39-21-9-2-10-22-39)47(41-25-13-4-14-26-41)49(50)43-29-17-6-18-30-43/h1-30,33-36H |
InChI 键 |
KWGOGSVJENVIPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


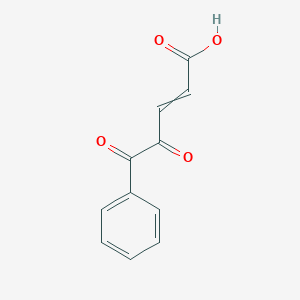
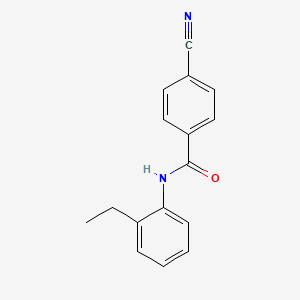
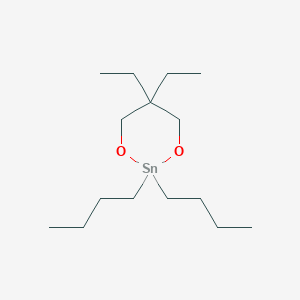
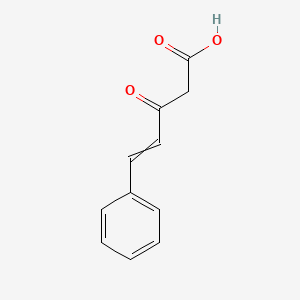
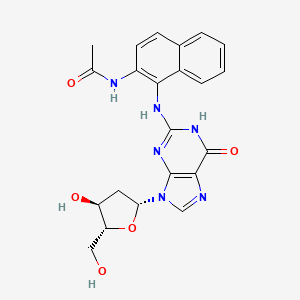
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
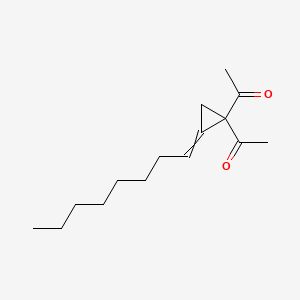

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
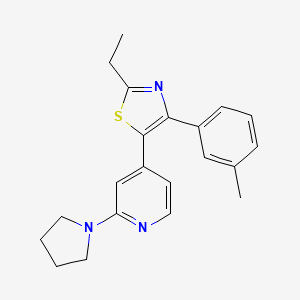
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
